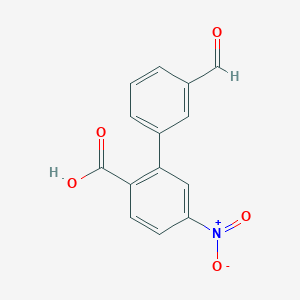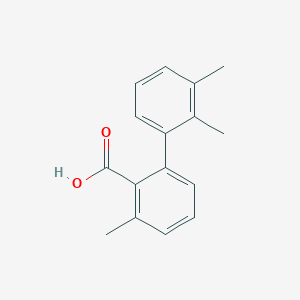
5-Chloro-3-(4-formylphenyl)benzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-(4-formylphenyl)benzoic acid, 95% (5-Cl-3-FPA) is a chlorinated benzoic acid derivative with potential applications in a variety of scientific research fields. It is a white crystalline powder with a molecular weight of 249.56 g/mol and a melting point of 142-145°C. 5-Cl-3-FPA is soluble in water, ethanol, and acetone and has a solubility of 1.2 g/100 mL in water, 4 g/100 mL in ethanol, and 10 g/100 mL in acetone.
Aplicaciones Científicas De Investigación
5-Chloro-3-(4-formylphenyl)benzoic acid, 95% has been identified as a promising compound for use in a variety of scientific research applications. It has been used to study the structure-activity relationship of benzoic acid derivatives, as well as to investigate the effects of chlorination on the properties of benzoic acid derivatives. 5-Chloro-3-(4-formylphenyl)benzoic acid, 95% has also been used to study the effects of substituent groups on the reactivity of benzoic acid derivatives. In addition, it has been used to study the effects of chlorination on the reactivity and selectivity of benzoic acid derivatives.
Mecanismo De Acción
The mechanism of action of 5-Chloro-3-(4-formylphenyl)benzoic acid, 95% is not fully understood. However, it is believed that the chlorination of the benzoic acid derivative increases its solubility in water, ethanol, and acetone, which allows it to be more readily absorbed by cells. In addition, the chlorination of the benzoic acid derivative increases its reactivity, which allows it to interact with other molecules more readily.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-3-(4-formylphenyl)benzoic acid, 95% are not well understood. However, it is believed that the compound may have anti-inflammatory and anti-microbial properties. In addition, 5-Chloro-3-(4-formylphenyl)benzoic acid, 95% may have the potential to modulate the activity of enzymes involved in metabolic pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-Chloro-3-(4-formylphenyl)benzoic acid, 95% in laboratory experiments is its high solubility in water, ethanol, and acetone. This allows the compound to be more readily absorbed by cells, which can increase the accuracy and speed of experiments. In addition, the compound is easy to obtain and is relatively stable, making it suitable for long-term storage. However, the compound is not as reactive as some other benzoic acid derivatives, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research involving 5-Chloro-3-(4-formylphenyl)benzoic acid, 95%. These include further investigation into the biochemical and physiological effects of the compound, as well as studies to explore its potential applications in drug development. In addition, further research could be conducted to investigate the effects of chlorination on the reactivity and selectivity of benzoic acid derivatives. Finally, further studies could be conducted to explore the potential of 5-Chloro-3-(4-formylphenyl)benzoic acid, 95% as a therapeutic agent.
Métodos De Síntesis
The synthesis of 5-Chloro-3-(4-formylphenyl)benzoic acid, 95% is typically carried out by the reaction of 4-formylphenol with thionyl chloride, followed by the reaction with sodium chloride. The reaction is carried out in a two-step process, with the first step involving the formation of the chlorinated intermediate, 4-chloro-3-formylphenol. The second step involves the reaction of the intermediate with sodium chloride to yield 5-Chloro-3-(4-formylphenyl)benzoic acid, 95%.
Propiedades
IUPAC Name |
3-chloro-5-(4-formylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO3/c15-13-6-11(5-12(7-13)14(17)18)10-3-1-9(8-16)2-4-10/h1-8H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOFEGXCTONOJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50688918 |
Source


|
| Record name | 5-Chloro-4'-formyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261921-64-5 |
Source


|
| Record name | 5-Chloro-4'-formyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














